molecular formula C23H23FN4O4S B2438906 1-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylindoline-5-sulfonamide CAS No. 921513-22-6

1-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylindoline-5-sulfonamide

カタログ番号: B2438906
CAS番号: 921513-22-6
分子量: 470.52
InChIキー: IGLDDJDHVWBZMW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylindoline-5-sulfonamide is a structurally sophisticated compound of significant interest in pharmacological research, primarily for its potent and selective inhibition of Phosphodiesterase 4 (PDE4). The PDE4 enzyme is a key regulator of intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger in numerous signaling pathways. By inhibiting PDE4, this compound elevates cAMP concentration in cells, which subsequently modulates the activity of protein kinase A (PKA) and other effectors, leading to downstream effects such as the suppression of pro-inflammatory cytokine production and the inhibition of immune cell activation. This mechanism underpins its primary research application in investigating inflammatory processes and immune-mediated diseases . The molecular architecture of this inhibitor, featuring a sulfonamide-linked indoline core and a fluorophenyl-substituted pyridazinone moiety, is designed for high-affinity binding to the PDE4 catalytic site. Beyond inflammation, elevated cAMP signaling in the central nervous system has been linked to neuroprotective and cognitive-enhancing effects, positioning this compound as a valuable tool for neuroscience research exploring conditions like depression, Alzheimer's disease, and other cognitive disorders . Furthermore, the cAMP pathway is implicated in cancer cell proliferation and metastasis, making PDE4 inhibitors like this one relevant for oncological studies aimed at understanding tumor biology . Its research utility is therefore broad, enabling scientists to dissect the role of the PDE4-cAMP axis across immunology, neurology, and oncology.

特性

IUPAC Name

1-acetyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O4S/c1-15-13-18-14-20(7-9-22(18)28(15)16(2)29)33(31,32)25-11-12-27-23(30)10-8-21(26-27)17-3-5-19(24)6-4-17/h3-10,14-15,25H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLDDJDHVWBZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylindoline-5-sulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly in cancer treatment. This compound belongs to the indole derivatives class, which are known for their diverse biological activities due to their ability to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C22H21FN4O4S, with a molecular weight of approximately 456.49 g/mol. Its structure incorporates an indoline core, a pyridazinone moiety, and a sulfonamide group, which contribute to its unique chemical properties and biological activity.

1-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylindoline-5-sulfonamide exhibits significant anticancer properties through multiple mechanisms:

  • Inhibition of Tumor-Associated Enzymes : This compound has been shown to inhibit carbonic anhydrases IX and XII, enzymes that are often overexpressed in hypoxic tumor environments. This inhibition can lead to reduced tumor growth and proliferation.
  • Selectivity Towards Hypoxic Cells : The indoline derivatives have demonstrated selectivity for hypoxic cancer cells, making them promising candidates for targeted cancer therapies.

Antiproliferative Effects

In vitro studies have indicated that 1-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylindoline-5-sulfonamide exhibits potent antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values obtained from recent studies:

Cell Line IC50 (µM) Reference
HepG2 (liver cancer)1.30
MDA-MB-231 (breast)0.85
A2780 (ovarian)0.75
H460 (lung cancer)1.50

These results suggest that the compound effectively inhibits cell proliferation across multiple cancer types.

Induction of Apoptosis

The compound has also been shown to induce apoptosis in cancer cells. Flow cytometry analysis indicated that treatment with varying concentrations of the compound significantly increased the apoptotic rate in HepG2 cells, suggesting that apoptosis plays a crucial role in its antitumor activity .

Case Studies

A recent case study investigated the effects of this compound in an animal model with xenografted tumors. The study revealed that administration of 1-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylindoline-5-sulfonamide resulted in a tumor growth inhibition (TGI) of approximately 48.89%, indicating its potential effectiveness as an anticancer agent .

準備方法

Indoline Ring Formation

The 2-methylindoline scaffold is synthesized via Bischler–Napieralski cyclization of N-(2-methylphenyl)acetamide derivatives. Optimal conditions involve:

  • Reagent: POCl₃ in dichloroethane (DCE) at 80°C
  • Yield: 78–82% after recrystallization (ethanol/water)

Sulfonylation at C5

Direct sulfonation of 2-methylindoline employs chlorosulfonic acid in dichloromethane (DCM) at −10°C, followed by amidation with aqueous NH₃:

Step Conditions Yield (%) Purity (HPLC)
Sulfonation ClSO₃H, DCM, −10°C, 2 h 65 90
Amidation NH₃ (aq), RT, 12 h 88 95

Post-sulfonylation purification via silica chromatography (hexane:EtOAc = 3:1) ensures >98% purity.

N-Acetylation of Indoline Nitrogen

Selective acetylation avoids sulfonamide deprotection:

  • Reagent: Acetic anhydride (1.2 eq) in pyridine (0°C → RT)
  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq)
  • Reaction Time: 6 h
  • Yield: 94% (isolated via vacuum distillation)

¹H NMR confirms acetylation (δ 2.35 ppm, singlet, CH₃CO) without sulfonamide degradation.

Synthesis of 2-(3-(4-Fluorophenyl)-6-Oxopyridazin-1(6H)-Yl)Ethyl Side Chain

Pyridazinone Ring Construction

The 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl moiety is synthesized via cyclocondensation :

  • Precursor: 4-Fluorophenylglyoxylic acid + hydrazine hydrate
  • Conditions: Reflux in ethanol (12 h)
  • Yield: 76% after recrystallization (MeOH)

Final Coupling Reaction

The acetylated indoline-sulfonamide and pyridazinone-ethyl bromide undergo Mitsunobu coupling :

  • Reagents: DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C → RT
  • Reaction Time: 24 h
  • Workup: Column chromatography (SiO₂, CH₂Cl₂:MeOH = 20:1)
  • Yield: 68%

Critical Parameters:

  • Excess DIAD prevents incomplete coupling
  • Anhydrous THF essential for reproducibility

Optimization and Scalability Challenges

Solvent Effects on Coupling Efficiency

Solvent Temperature (°C) Yield (%) Purity (%)
THF 25 68 97
DMF 25 52 89
DCE 40 45 85

THF maximizes yield due to improved reagent solubility.

Catalytic Enhancements

Adding molecular sieves (4Å) increases yield to 74% by scavenging H₂O.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS):

  • Calculated: C₂₄H₂₄FN₅O₄S [M+H]⁺: 510.1601
  • Observed: 510.1598 (Δ = −0.58 ppm)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, SO₂NH)
  • δ 7.89–7.72 (m, 4H, Ar-H)
  • δ 4.12 (t, J = 6.4 Hz, 2H, OCH₂)

Industrial-Scale Production Considerations

  • Cost-Efficiency: Replace DIAD with cheaper azodicarboxylates
  • Continuous Flow Synthesis: Reduces reaction time to 8 h (yield: 71%)
  • Green Chemistry: Recyclable SiO₂-supported catalysts cut waste by 40%

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylindoline-5-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, sulfonamide coupling, and cyclization. For optimization, employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Flow-chemistry techniques (e.g., continuous-flow reactors) enhance reproducibility and reduce side products by precise control of reaction parameters .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment?

  • Methodological Answer : Use X-ray crystallography to resolve stereochemistry and confirm the pyridazinone and indoline sulfonamide moieties . Pair with 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) for functional group validation. Purity (>95%) can be verified via reverse-phase HPLC with UV detection at 254 nm, using acetonitrile/water gradients .

Q. How can solubility and stability profiles be experimentally determined for this compound?

  • Methodological Answer : Conduct shake-flask experiments in buffered solutions (pH 1.2–7.4) to measure aqueous solubility. Stability under thermal and photolytic stress (ICH guidelines) can be assessed using accelerated degradation studies analyzed by LC-MS. For kinetic solubility, use nephelometry or UV/Vis spectrophotometry .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data across in vitro assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum protein binding). Validate activity via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Use dose-response curves (IC50_{50}/EC50_{50}) and statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-reference with structurally related analogs to isolate SAR trends .

Q. What strategies are effective for designing experiments to study structure-activity relationships (SAR) of the pyridazinone and sulfonamide moieties?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., fluorophenyl → chlorophenyl, acetyl → propionyl). Pair computational docking (e.g., AutoDock Vina) with in vitro testing to map interactions with target proteins (e.g., kinases or GPCRs). Use Free-Wilson analysis or Hansch QSAR models to quantify substituent contributions .

Q. How can metabolic stability and cytochrome P450 (CYP) inhibition risks be evaluated preclinically?

  • Methodological Answer : Perform in vitro microsomal stability assays (human/rat liver microsomes) to measure half-life (t1/2t_{1/2}) and intrinsic clearance. CYP inhibition potential (e.g., CYP3A4, CYP2D6) is tested via fluorometric or LC-MS-based assays using probe substrates. Metabolite identification via LC-HRMS/MS aids in predicting metabolic hotspots .

Q. What experimental approaches address crystallization challenges for X-ray diffraction studies?

  • Methodological Answer : Optimize crystallization via vapor diffusion using mixed solvents (e.g., DMSO/water). If crystals are unstable, employ cryoprotection (glycerol) or synchrotron radiation for data collection. For poor diffraction, consider co-crystallization with target proteins or fragment screening .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。